molecular formula C20H23FN2O2 B3012620 4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2380058-07-9

4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B3012620
CAS No.: 2380058-07-9
M. Wt: 342.414
InChI Key: AHUNSUMWHUGQBY-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a fluoro-methylbenzoyl group and a methoxy-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro-methylbenzoyl group, and the attachment of the methoxy-methylpyridine moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluoro-Methylbenzoyl Group: This step often involves Friedel-Crafts acylation reactions using fluoro-methylbenzoyl chloride and a suitable catalyst.

    Attachment of Methoxy-Methylpyridine Moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a methoxy-methylpyridine compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluoro positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methoxy-methylpyridine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-14-5-6-17(11-19(14)21)20(24)23-9-3-4-16(12-23)13-25-18-7-8-22-15(2)10-18/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUNSUMWHUGQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=CC(=NC=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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